Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine
Description
Properties
IUPAC Name |
3-[1-[[ethyl(methyl)sulfamoyl]amino]-2-hydroxypropan-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S2/c1-4-12(3)17(14,15)11-8-10(2,13)9-5-6-16-7-9/h5-7,11,13H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHWIMWERYFPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NCC(C)(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Synthesis of Thiophene-Containing Intermediates
Preparation of 2-Thiophene Ethanol
- Starting material : 2-bromothiophene.
- Method : Grignard reaction with magnesium chips in anhydrous solvent (mixture of toluene and tetrahydrofuran in 1:1 molar ratio).
- Conditions : Reaction temperature maintained below 9 °C during addition of ethylene oxide.
- Workup : Acidification to pH < 1 with dilute sulfuric acid, antioxidant addition, precipitation, and vacuum distillation at approximately 109 °C/1.73 kPa to isolate 2-thiophene ethanol.
- Key ratios :
- Magnesium : 2-bromothiophene = 1 : 1.35 molar ratio.
- Weight ratio of ethylene oxide to 2-bromothiophene = 0.35 : 1.
This step yields a crucial thiophene ethanol intermediate for subsequent transformations.
Preparation of Thiofuran Ethylene (Alternative Intermediate)
- Starting material : Thiophene ethanol containing 1–10% polymerization inhibitor (stopper).
- Method : Heating potassium hydroxide to molten state (120–180 °C) under vacuum (0.07 to -0.1 MPa), followed by controlled drip addition of thiophene ethanol.
- Outcome : Collection of thiofuran ethylene by distillation under 120–180 °C.
- Purpose : This intermediate is used in subsequent amination and oxidation steps.
Introduction of Amino and Sulfamoyl Groups
Synthesis of 3-Methylamino-1-(2-thienyl)-1-acetone
- Reagents :
- Methylamine solution (5–50% mass concentration in water, methanol, ethanol, or their mixtures).
- Paraformaldehyde (0.8–1.5 molar equivalents per mole of methylamine).
- Thiofuran ethylene (0.5–1.5 molar equivalents).
- Sodium bicarbonate (0.05–0.15 mol).
- Catalyst: heteropolyacid, wolframic acid, or sodium wolframate (0.02–0.05 mol).
- Conditions :
- Temperature: 25–60 °C.
- Stirring times: 0.5–1 hour after each addition.
- Oxidation with hydrogen peroxide (5–50% concentration, 0.8–1.5 molar equivalents) at 40–100 °C.
- Quenching with sodium bisulfite at 0–50 °C.
- Workup : Phase separation, solvent removal, and recovery of unreacted thiofuran ethylene.
- Product : 3-methylamino-1-(2-thienyl)-1-acetone, a key intermediate for further amination.
Synthesis of N-Methyl-3-hydroxyl-3-(2-thienyl)-propylamine
- Reagents :
- Methylamine solution (25% mass concentration in water/ethanol).
- Paraformaldehyde (0.12 molar equivalents).
- Thiofuran ethylene (0.12 molar equivalents).
- Sodium bicarbonate (0.12 mol).
- Catalyst: sodium wolframate (0.035 mol).
- Hydrogen peroxide (25%, 1.2 volumetric molar equivalents).
- Sodium bisulfite (1.2 mol).
- Conditions :
- Reaction temperature: 40 °C for initial steps, 70 °C for oxidation.
- Stirring and phase separation similar to previous step.
- Outcome : Formation of N-methyl-3-hydroxyl-3-(2-thienyl)-propylamine intermediate.
Final Assembly: Sulfamoyl Methylamine Formation
- Process :
- Reaction of 2-thiophene ethanol with benzene sulfonyl chloride in the presence of a phase-transfer catalyst (tetrabutylammonium chloride or tetradecyl trimethyl ammonium chloride, 2% weight relative to 2-thiophene ethanol).
- Reaction temperature maintained at 6 °C during alkali addition.
- Subsequent ammonolysis in liquefied ammonia with methanol at 30 °C and 0.6 MPa pressure.
- pH adjustment with dilute sulfuric acid to 1.5.
- Extraction and vacuum distillation to isolate 2-thiophene ethyl amine.
- Solvents : Acetonitrile for extraction.
- Ratios :
- 2-thiophene ethanol : benzene sulfonyl chloride = 1 : 1.05 molar ratio.
- Methanol consumption = 7 times weight of 2-thiophene ethanol.
- 2-thiophene ethanol : liquefied ammonia = 1 : 3 weight ratio.
- Purpose : This step introduces the sulfamoyl group essential for the target molecule.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Temperature (°C) | Catalyst/Notes | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | 2-Thiophene ethanol | 2-bromothiophene, Mg chips, toluene/THF (1:1), ethylene oxide | <9 | Anhydrous conditions | Vacuum distillation at 109 °C |
| 2 | Thiofuran ethylene | Thiophene ethanol with stopper, molten KOH, vacuum (0.07 to -0.1 MPa) | 120–180 | Stopper 1–10% to prevent polymerization | Distillation collection |
| 3 | 3-Methylamino-1-(2-thienyl)-1-acetone | Methylamine (5–50%), paraformaldehyde, thiofuran ethylene, NaHCO3, heteropolyacid or sodium wolframate | 25–60 | Oxidation with H2O2 (5–50%), sodium bisulfite | Phase separation, solvent recovery |
| 4 | N-Methyl-3-hydroxyl-3-(2-thienyl)-propylamine | Methylamine (25%), paraformaldehyde, thiofuran ethylene, NaHCO3, sodium wolframate, H2O2 (25%) | 40–70 | Sodium bisulfite quench | Solvent removal, product isolation |
| 5 | 2-Thiophene ethyl amine (sulfamoyl precursor) | 2-Thiophene ethanol, benzene sulfonyl chloride, phase-transfer catalyst, ammonolysis in liquefied ammonia | 6 (reaction), 30 (ammonolysis) | Tetrabutylammonium chloride (2%) | Extraction, vacuum distillation |
Research Findings and Notes
- The use of phase-transfer catalysts significantly improves the sulfonylation efficiency and selectivity in the preparation of sulfamoyl derivatives.
- Sodium wolframate and heteropolyacid catalysts facilitate the oxidative amination steps with hydrogen peroxide, allowing mild conditions and good yields.
- Controlling temperature and vacuum during distillation steps is critical to isolate pure intermediates without decomposition or polymerization.
- The presence of polymerization inhibitors (stoppers) during the preparation of thiofuran ethylene prevents side reactions and improves product stability.
- The multi-step synthesis requires careful stoichiometric control and purification at each stage to ensure high purity (>95%) of the final ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form a sulfonamide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfamoyl group would produce a sulfonamide.
Scientific Research Applications
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new thiophene-based compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
The compound shares functional and structural motifs with sulfonamide derivatives and thiophene-containing amines. Key comparisons include:
2.1. Thiophene-Containing Amines
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Lacks the sulfamoyl group but retains a thiophene ring and hydroxyl-amine backbone. Reduced polarity compared to the target compound due to the absence of sulfonamide. Likely lower CCS values due to smaller molecular volume.
- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Replaces the sulfamoyl group with a naphthyloxy substituent.
2.2. Sulfonamide Derivatives
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (): A sulfonylurea herbicide with a triazine ring instead of thiophene. Higher polarity due to the benzoate and triazine groups, but lower metabolic stability compared to the target compound.
Ethyl[3-(methylsulfanyl)propyl]amine ():
- Contains a methylsulfanyl (SCH₃) group instead of sulfamoyl.
- Lower hydrogen-bonding capacity and reduced solubility in aqueous media.
Functional Group Impact on Properties
| Feature | Target Compound | Ethyl[3-(methylsulfanyl)propyl]amine | a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|---|
| Aromatic Group | Thiophen-3-yl | None | Thiophen-2-yl |
| Polar Groups | -OH, -SO₂N | -SCH₃ | -OH |
| CCS [M+H]+ (Ų) | 164.4 | N/A | N/A |
| Predicted Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Moderate (polar solvents) |
Key Observations :
- Thiophene substitution at the 3-position (vs. 2-position in other analogs) may influence electronic properties and metabolic pathways due to altered ring reactivity .
Thermodynamic and Computational Data
- The compound’s thermochemical stability can be modeled using density-functional theory (DFT) methods, as demonstrated in and . Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are recommended for accurate prediction of its electronic structure .
- Comparative CCS values (e.g., 164.4 Ų for [M+H]+) suggest a more compact conformation than larger sulfonamide derivatives but less rigidity than fully aromatic systems .
Biological Activity
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine, with the CAS number 1445722-18-8, is a complex organic compound featuring a thiophene ring, a sulfamoyl group, and a hydroxypropyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₃S₂ |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 3-[1-[[ethyl(methyl)sulfamoyl]amino]-2-hydroxypropan-2-yl]thiophene |
| InChI Key | DGHWIMWERYFPPB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically follows several steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.
- Functionalization : The introduction of the hydroxypropyl group followed by the sulfamoyl group through sulfonation.
- Final Ethylation : The amine group is ethylated to yield the final product.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:
- Thiophene Ring Interaction : The thiophene moiety can engage with aromatic residues in proteins.
- Sulfamoyl Group Functionality : This group can form hydrogen bonds with amino acid side chains, potentially modulating enzyme activity or receptor binding.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : In vitro assays demonstrated inhibition of E. coli and S. aureus growth, suggesting potential as an antimicrobial agent.
-
Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cell cultures.
- Research Finding : A study reported a significant decrease in TNF-alpha levels when treated with this compound in macrophage cell lines.
-
Enzyme Inhibition : Investigations into its effects on specific enzymes have revealed potential inhibitory effects on certain proteases.
- Experimental Data : Kinetic studies suggest that this compound acts as a competitive inhibitor for serine proteases.
Comparative Analysis
To better understand its biological activity, it is useful to compare this compound with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Thiophene | Simple aromatic ring | Minimal biological activity |
| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |
| Articaine | Dental anesthetic with thiophene structure | Local anesthetic properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine?
Answer:
A two-step approach is typically employed:
Sulfamoylation : React 2-hydroxy-2-(thiophen-3-yl)propylamine with sulfamoyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.
Ethylamine Conjugation : Introduce ethylamine via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with hydroxybenzotriazole (HOBt) as an activator in THF at room temperature. Post-reaction, extract the product using ethyl acetate and purify via column chromatography .
Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC or LC-MS.
Advanced: How can computational methods optimize the synthesis pathway for this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) can model reaction energetics and transition states to identify rate-limiting steps. For example:
- Calculate Gibbs free energy profiles for sulfamoylation and ethylamine coupling.
- Use solvent models (e.g., PCM for THF) to simulate solvation effects.
- Validate with experimental data (e.g., activation energy from kinetic studies).
DFT-based studies can also predict regioselectivity in thiophene functionalization and steric hindrance in sulfamoyl group attachment .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR :
- ¹H/¹³C NMR : Identify thiophene protons (δ 6.5–7.5 ppm), hydroxy group (δ 1.5–2.5 ppm, exchangeable), and sulfamoyl NH (δ 5.0–6.0 ppm).
- HSQC/HMBC : Confirm connectivity between the ethylamine and sulfamoyl groups.
- IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Answer:
- Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture.
- Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and solve structures via SHELXT (direct methods) or SHELXL (least-squares refinement).
- Analyze torsion angles (e.g., C2-hydroxy-C3-thiophene) to confirm the relative configuration.
- Compare experimental vs. DFT-optimized geometries to validate stereochemical accuracy .
Basic: What solubility and stability challenges arise during storage?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, THF, or dichloromethane. Pre-saturate solvents with nitrogen to prevent oxidation.
- Stability :
- Store at –20°C under inert gas (argon) to prevent sulfamoyl hydrolysis.
- Avoid prolonged exposure to light (thiophene ring photosensitivity).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
Advanced: How can reaction mechanisms for sulfamoyl group hydrolysis be investigated?
Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare hydrolysis rates in H₂O vs. D₂O to identify proton-transfer steps.
- pH-Profile Analysis : Perform reactions at pH 2–12 to determine acid/base catalysis contributions.
- Computational Modeling : Use DFT to map hydrolysis pathways (e.g., SN2 vs. concerted mechanisms) and identify intermediates.
- LC-MS/MS : Detect transient intermediates (e.g., sulfonic acid derivatives) .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min). Monitor at 254 nm.
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7); visualize under UV or ninhydrin staining.
- Acceptance Criteria : ≥95% purity for biological assays; quantify impurities via area normalization .
Advanced: How can non-covalent interactions (e.g., hydrogen bonding) in the solid state be characterized?
Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O-H⋯O, N-H⋯S) from crystallographic data.
- Thermogravimetric Analysis (TGA) : Measure weight loss upon dehydration to assess hydrogen-bonding networks.
- DFT-D3 (Dispersion-Corrected DFT) : Simulate lattice energies and compare with experimental melting points .
Basic: What safety precautions are necessary during synthesis?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for solvent handling.
- Waste Disposal : Quench sulfamoyl chloride residues with ice-cold sodium bicarbonate before disposal.
- Exposure Response : Flush eyes/skin with water for 15 min if contacted; seek medical attention for inhalation .
Advanced: How can metabolic stability in biological systems be predicted computationally?
Answer:
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate LogP (target <3), plasma protein binding, and CYP450 metabolism.
- Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify susceptible sites (e.g., ethylamine cleavage).
- In Vitro Validation : Compare with microsomal stability assays (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
